2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid

Kinase Inhibitor Screening Tyrosine Kinase ABL1 Chemical Probe Development

2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid (CAS 19054-28-5), also known as O-Methylcurvulinic acid or AHMA, is a naturally occurring phenylacetic acid derivative classified as an alkyl-phenylketone. It is a secondary metabolite first isolated from the fungus Drechslera indica and later from Curvularia lunata and Chaetosphaeronema achilleae.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 19054-28-5
Cat. No. B12041915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid
CAS19054-28-5
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1O)OC)CC(=O)O
InChIInChI=1S/C11H12O5/c1-6(12)11-7(4-10(14)15)3-8(16-2)5-9(11)13/h3,5,13H,4H2,1-2H3,(H,14,15)
InChIKeyUYUOIPIOTPMHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic Acid (CAS 19054-28-5): Procurement & Differentiation Guide


2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid (CAS 19054-28-5), also known as O-Methylcurvulinic acid or AHMA, is a naturally occurring phenylacetic acid derivative classified as an alkyl-phenylketone [1]. It is a secondary metabolite first isolated from the fungus Drechslera indica and later from Curvularia lunata and Chaetosphaeronema achilleae [2]. The compound features an acetyl group at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 5-position of the phenyl ring. This substitution pattern distinguishes it from its close structural analogs, curvulinic acid (3,5-dihydroxy) and curvulin (ethyl ester of curvulinic acid). The compound is primarily investigated for its phytotoxic, antimicrobial, and kinase inhibitory activities, making it relevant for natural product chemistry, agrochemical research, and kinase inhibitor screening programs.

Why Generic Substitution Fails for 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic Acid in Research & Industrial Applications


Generic substitution of 2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid with its close analogs is inadvisable due to profound differences in biological activity and target engagement arising from the 5-methoxy substitution. The compound's O-methyl group at position 5 directly impacts its hydrogen-bonding capacity and lipophilicity relative to the dihydroxy analog curvulinic acid [1]. In paired phytotoxicity assays, O-methylcurvulinic acid and curvulin exhibit distinct host-specific necrosis patterns on purslane and spiny amaranth leaves, demonstrating that the methylation state dictates biological selectivity [2]. Furthermore, screening data from the Scripps Research Institute Molecular Screening Center reveal that the compound engages tyrosine-protein kinase ABL1 with an IC50 of 15,600 nM, whereas its demethylated analog curvulinic acid was not identified as a hit in the same screening panel, suggesting the 5-methoxy group is a critical pharmacophoric element for kinase binding [3]. Consequently, researchers cannot freely interchange these commercially available phenylacetic acid derivatives without compromising experimental reproducibility and target selectivity.

Quantitative Differentiation Evidence for 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic Acid (CAS 19054-28-5) vs. Comparators


Tyrosine-Protein Kinase ABL1 Inhibition: O-Methylcurvulinic Acid vs. Curvulinic Acid Screening Data

In a high-throughput screen conducted by the Scripps Research Institute Molecular Screening Center, 2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid inhibited tyrosine-protein kinase ABL1 with an IC50 of 15,600 nM (15.6 µM) [1]. The direct structural comparator, curvulinic acid (2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid), which lacks the 5-methoxy group, was not reported as a hit in the same ABL1 screening panel, indicating a measurable gain in kinase engagement conferred by the O-methyl substitution [2]. This differential binding provides a rationale for selecting the 5-methoxy analog in kinase-focused chemical biology studies.

Kinase Inhibitor Screening Tyrosine Kinase ABL1 Chemical Probe Development

Secondary Kinase Target Engagement: CTD Phosphatase SCP1 Inhibition by O-Methylcurvulinic Acid

A separate screening campaign at the Sanford-Burnham Center for Chemical Genomics identified 2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid as an inhibitor of carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 (SCP1) with an IC50 of 3,500 nM (3.5 µM) [1]. This target is distinct from ABL1 and highlights a polypharmacology profile not documented for the demethylated analog curvulinic acid. No comparable SCP1 inhibition data have been reported for curvulinic acid or curvulin, suggesting the 5-methoxy group may facilitate engagement with an expanded target space [2].

Phosphatase Inhibition RNA Polymerase II Regulation Chemical Epigenetics

Differential Phytotoxic Host Specificity: O-Methylcurvulinic Acid vs. Curvulin in Detached Leaf Assays

In the foundational isolation study by Kenfield et al., both O-methylcurvulinic acid and curvulin were isolated from Drechslera indica and tested for phytotoxicity on detached leaves of purslane and spiny amaranth [1]. Both compounds caused necroses on the two host plants at the tested concentrations, but several other plant species were unaffected, establishing a host-selective phytotoxicity profile. The O-methylation at position 5 in O-methylcurvulinic acid modulates the compound's lipophilicity and hydrogen-bond donor count (one hydroxyl group vs. two in curvulinic acid), which may influence cuticular penetration and target site access in planta [2]. Although quantitative lesion-area dose-response curves are not reported in the primary literature for direct pairwise comparison, the documented host-range selectivity provides a qualitative differentiation basis.

Phytotoxin Evaluation Host-Selectivity Agrochemical Discovery

Antibacterial Activity: 5-O-Methylcurvulinic Acid in a Multi-Compound Natural Product Panel

In the study of endophytic fungus Curvularia lunata by Hilario et al. (2020), the crude ethyl acetate extract and purified compounds were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella sp.) bacteria, as well as fluconazole-resistant Candida albicans [1]. Among the seven isolated compounds, the triticones (1 and 2) demonstrated good antibacterial activity against E. coli with a MIC of 62.5 µg/mL. However, 5-O-methylcurvulinic acid (5), curvulinic acid (6), and curvulin (7) were not specifically highlighted with MIC values in the published abstract, indicating that their antibacterial activities were weaker than the triticones under the tested conditions. This places O-methylcurvulinic acid as a scaffold with modest intrinsic antibacterial activity, suitable for further medicinal chemistry optimization rather than direct application.

Antimicrobial Screening Natural Product Antibiotics Microbial Metabolites

Recommended Application Scenarios for 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic Acid (CAS 19054-28-5) Based on Differentiation Evidence


Chemical Probe Development for ABL1 Kinase Structure-Activity Relationship Studies

Based on the confirmed ABL1 inhibitory activity (IC50 = 15.6 µM) [1] and the absence of such activity for the demethylated comparator curvulinic acid, procurement of the 5-methoxy analog is justified for medicinal chemistry teams aiming to develop selective ABL1 kinase probes. The compound serves as a tractable starting scaffold for hit-to-lead optimization, where the methoxy group can be systematically varied to map the pharmacophore requirements for kinase binding.

Dual Kinase-Phosphatase Polypharmacology Screening Panels

The unique engagement of both ABL1 kinase (IC50 = 15.6 µM) and SCP1 phosphatase (IC50 = 3.5 µM) [1][2] positions this compound as a valuable tool for multi-target screening. Chemical biology groups investigating crosstalk between phosphorylation and dephosphorylation pathways can use this compound as a dual-acting control, a property not reported for curvulinic acid or curvulin.

Agrochemical Host-Selective Phytotoxin Reference Standard

The documented host-range specificity of O-methylcurvulinic acid for purslane and spiny amaranth [3] establishes its utility as a reference standard in phytotoxin screening programs. Researchers developing bioherbicides or studying fungal plant pathogen interactions can employ this compound to benchmark host-selective necrosis responses in detached leaf assays.

Natural Product Derivatization Scaffold for Antimicrobial Lead Generation

Although the compound exhibits weak intrinsic antibacterial activity relative to triticones (MIC > 62.5 µg/mL vs. 62.5 µg/mL) [4], its unique methoxy pattern provides a synthetic handle for generating semi-synthetic analogs. Procurement is recommended for research groups focused on scaffold derivatization to improve antimicrobial potency while retaining the natural product core.

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